4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE is a chemical compound with the molecular formula C12H16N2O4S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for 4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Reduction: 4-METHYL-1-(3-AMINOBENZENESULFONYL)PIPERIDINE
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-3-nitrobenzenesulfonyl)piperidine
- 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidine
Comparison
4-METHYL-1-(3-NITROBENZENESULFONYL)PIPERIDINE is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This structural arrangement can influence the compound’s reactivity and biological activity compared to other similar compounds. For example, the position of the nitro group can affect the compound’s ability to undergo reduction or substitution reactions, as well as its interaction with biological targets.
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
4-methyl-1-(3-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-7-13(8-6-10)19(17,18)12-4-2-3-11(9-12)14(15)16/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
RYOLVAJBXSPRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.